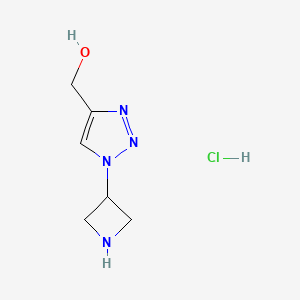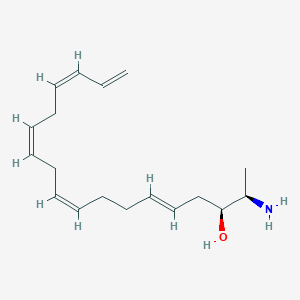
(1-氮杂环丁-3-基-1H-1,2,3-三唑-4-基)甲醇盐酸盐
描述
“(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride” is a chemical compound with the molecular formula C6H11ClN4O . It has an average mass of 190.631 Da and a monoisotopic mass of 190.062134 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N4O.2ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;;/h3,6-7,11H,1-2,4H2;2*1H . This indicates that the compound contains a azetidine ring and a triazole ring, which are connected by a methanol group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.09 . It is a powder at room temperature .科学研究应用
抗癌活性
(1-氮杂环丁-3-基-1H-1,2,3-三唑-4-基)甲醇盐酸盐及其衍生物因其潜在的抗癌活性而被广泛研究。例如,新型氮丙啶-1,2,3-三唑杂化衍生物已被合成并评估其对人白血病 (HL-60) 细胞和人肝癌 G2 细胞的有效性,一些化合物表现出很高的效率 (董、吴和高,2017 年)。
催化应用
含有 1,2,3-三唑结构的化合物,如 (1-氮杂环丁-3-基-1H-1,2,3-三唑-4-基)甲醇盐酸盐,因其在催化中的作用而闻名。一项研究证明了三(三唑基)甲醇-Cu(I) 结构的合成,该结构作为 Huisgen 1,3-偶极环加成的活性催化剂 (Özcubukcu、Özkal、Jimeno 和 Pericàs,2009 年)。
抗结核特性
专注于含有 1,2,4-三唑的氮杂环酮衍生物的研究显示出在抗结核活性方面的应用前景。这些化合物的合成及其对结核分枝杆菌 H37RV 菌株的评估显示出显着的抗结核潜力 (托马斯、乔治和哈林德兰,2014 年)。
缓蚀
三唑衍生物,包括与 (1-氮杂环丁-3-基-1H-1,2,3-三唑-4-基)甲醇盐酸盐类似的衍生物,已被研究作为缓蚀剂。一项研究探讨了此类化合物在酸性环境中防止低碳钢腐蚀的有效性,证明了它们作为有效缓蚀剂的潜力 (马、齐、何、唐和卢,2017 年)。
抗菌和抗真菌活性
与 (1-氮杂环丁-3-基-1H-1,2,3-三唑-4-基)甲醇盐酸盐在结构上相关的化合物已在抗菌和抗真菌应用中显示出潜力。为此合成的新型 1-[2-(1H-四唑-5-基)乙基]-1H-苯并[d][1,2,3]三唑表现出中等的抗菌和抗真菌活性 (拉贾塞卡兰、穆鲁格桑和阿南达拉贾戈帕尔,2006 年)。
聚合应用
(1-氮杂环丁-3-基-1H-1,2,3-三唑-4-基)甲醇盐酸盐中的氮杂环丁成分在聚合过程中起着重要作用。一项研究专注于氮杂环丁的聚合,探索了其在制造具有不同氨基官能团的聚合物的潜力,这些聚合物可能具有各种工业应用 (沙赫特和戈埃塔尔斯,1974 年)。
安全和危害
作用机制
Target of Action
The primary targets of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochlorideCompounds with a 1,2,3-triazole ring have been known to exhibit a wide range of biological activities . They can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
The exact mode of action of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochlorideThe presence of the 1,2,3-triazole ring in compounds makes them attractive for screening for biological activity, as it is an isostere of the amide bond and is resistant to metabolic degradation .
Biochemical Pathways
The specific biochemical pathways affected by (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride1,2,3-triazole derivatives have been used in the synthesis of compounds that exhibited various biological activities, affecting a range of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochlorideThe presence of the 1,2,3-triazole ring in compounds can enhance their metabolic stability , which could potentially impact their bioavailability.
Result of Action
The specific molecular and cellular effects of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride1,2,3-triazole derivatives have been known to exhibit a wide range of biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochlorideThe stability of the compound at room temperature is indicated , suggesting that it may be stable under normal environmental conditions.
生化分析
Biochemical Properties
(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic profile of the cell .
Molecular Mechanism
At the molecular level, (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This compound can also interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes. Additionally, (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride can affect the stability and degradation of proteins by interacting with ubiquitin-proteasome pathways .
Temporal Effects in Laboratory Settings
The stability and effects of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride vary with dosage. At low doses, this compound can have therapeutic effects, such as modulating metabolic pathways and reducing inflammation. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .
Metabolic Pathways
(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites. The compound’s impact on metabolic pathways can have significant implications for its therapeutic and toxicological properties .
Transport and Distribution
Within cells and tissues, (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into the mitochondria, where it may influence mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it can be targeted to the endoplasmic reticulum, affecting protein folding and secretion .
属性
IUPAC Name |
[1-(azetidin-3-yl)triazol-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;/h3,6-7,11H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMLJVWFJJNNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(N=N2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B3034241.png)


![2-[(E)-1-(4-fluorophenyl)ethylidene]-1-hydrazinecarbothioamide](/img/structure/B3034244.png)

![4-[(3-Chlorophenoxy)methyl]benzoic acid](/img/structure/B3034246.png)


![[(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea](/img/structure/B3034252.png)



![2-2-Cyclopropyl-5-fluoro-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B3034258.png)
